molecular formula C8H6F2O4 B2644146 4-(Difluoromethoxy)-3-hydroxybenzoic acid CAS No. 913985-07-6

4-(Difluoromethoxy)-3-hydroxybenzoic acid

货号: B2644146
CAS 编号: 913985-07-6
分子量: 204.129
InChI 键: BWKXOOXYCKHVMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Difluoromethoxy)-3-hydroxybenzoic acid ( 913985-07-6) is a benzoic acid derivative with the molecular formula C 8 H 6 F 2 O 4 and a molecular weight of 204.13 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs) . Its structure, featuring both a carboxylic acid and a difluoromethoxy group attached to a phenolic ring, makes it a versatile intermediate for constructing molecules with targeted biological activity. A key research application of this compound is its role as a precursor in the synthesis of phosphodiesterase-4 (PDE4) inhibitors . PDE4 is a critical enzyme target for treating inflammatory diseases, and this compound serves as a foundational scaffold in the development of related therapeutic agents. It can be utilized in amide coupling reactions to form advanced intermediates on the pathway to potent anti-inflammatory drugs . The presence of the difluoromethoxy group is a common strategy in drug design to enhance metabolic stability and fine-tune the lipophilicity of drug candidates, thereby improving their pharmacokinetic properties. For handling and storage, this compound should be sealed in a dry environment and stored at 2-8°C to maintain stability . Appropriate safety precautions should be followed; hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(difluoromethoxy)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O4/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKXOOXYCKHVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913985-07-6
Record name 4-(DIFLUOROMETHOXY)-3-HYDROXYBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(Difluoromethoxy)-3-hydroxybenzoic Acid

A common and direct approach to synthesizing this compound and its precursors involves the difluoromethylation of phenolic compounds. One method starts with 3,4-dihydroxybenzaldehyde (B13553), which undergoes selective alkylation. google.com In this process, solid sodium chlorodifluoroacetate is utilized as the difluoromethylating agent in the presence of a base to yield 3-hydroxy-4-(difluoromethoxy)benzaldehyde. google.com This intermediate can then be oxidized to the final benzoic acid product. The reaction conditions, including the choice of solvent (such as DMF, N,N-dimethylacetamide, or dimethyl sulfoxide) and base (like sodium carbonate or potassium carbonate), are crucial for optimizing the yield and selectivity of the desired monosubstituted product over the disubstituted byproduct. google.com

Another strategy employs vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) as the starting material. The phenolic hydroxyl group of vanillin can be difluoromethylated using reagents like sodium 2-chloro-2,2-difluoroacetate (B8310253) in the presence of a base such as cesium carbonate. chemicalbook.com This reaction typically occurs at elevated temperatures in a solvent mixture like DMF and water. chemicalbook.com The resulting 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655) can then undergo further transformations to introduce the hydroxyl group at the 3-position and oxidize the aldehyde to a carboxylic acid.

A patented method describes the preparation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde from 3,4-dihydroxybenzaldehyde and chlorodifluoromethane (B1668795) in an organic solvent like isopropanol (B130326) or DMF, catalyzed by n-butylammonium bromide with an acid-binding agent. google.com This nucleophilic substitution reaction is carried out at temperatures ranging from 60-120°C. google.com

The following table summarizes the key aspects of these strategies from phenolic precursors:

Starting MaterialDifluoromethylating AgentKey Reagents/CatalystsIntermediate Product
3,4-DihydroxybenzaldehydeSodium chlorodifluoroacetateBase (e.g., Na2CO3)3-hydroxy-4-(difluoromethoxy)benzaldehyde
VanillinSodium 2-chloro-2,2-difluoroacetateCesium carbonate4-(difluoromethoxy)-3-methoxybenzaldehyde
3,4-DihydroxybenzaldehydeChlorodifluoromethanen-Butylammonium bromide3-hydroxy-4-(difluoromethoxy)benzaldehyde

Synthesizing fluorinated aromatic carboxylic acids often involves multi-step sequences starting from halogenated precursors. For instance, the synthesis of 3-fluoro-4-hydroxybenzoic acid can be achieved by reacting 3-fluoro-4-methoxybenzoic acid with concentrated hydrogen bromide solution in acetic acid. prepchem.com While not a direct synthesis of the target compound, this demonstrates a common strategy of functional group interconversion on a halogenated benzoic acid core.

Another general strategy in the synthesis of substituted benzoic acids is the oxidation of halogenated toluenes. This approach allows for the introduction of the carboxylic acid functionality after establishing the desired halogen substitution pattern on the aromatic ring. The synthesis of compounds like 3,5-dibromo-4-fluorobenzoic acid and 3-bromo-2,4-dichloro-5-fluorobenzoic acid exemplifies the use of halogenated intermediates. These intermediates can then undergo further reactions, such as conversion to an acid chloride with thionyl chloride, to build more complex molecules.

Copper-catalyzed reactions have emerged as powerful tools for the hydroxylation of aryl halides, providing a pathway to phenolic compounds under relatively mild conditions. organic-chemistry.orgnih.gov This methodology is particularly relevant for the synthesis of precursors to this compound. A notable example is the synthesis of Roflumilast, where a key step involves the copper-catalyzed hydroxylation of methyl 3-(cyclopropylmethoxy)-4-iodobenzoate to prepare 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid. researchgate.net This transformation is often facilitated by a copper catalyst, such as Cu(acac)₂, in combination with a specific ligand like N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO). organic-chemistry.orgnih.gov

These reactions can be performed on a range of (hetero)aryl halides, including chlorides, bromides, and iodides, with the reaction temperature being dependent on the reactivity of the halide. organic-chemistry.orgnih.gov The use of a suitable base, such as lithium hydroxide, and a solvent system like a DMSO-water mixture is often crucial for the success of the reaction. organic-chemistry.org This approach offers a valuable alternative to traditional methods for introducing a hydroxyl group onto an aromatic ring.

The industrial production of this compound and its derivatives often requires multi-step synthetic sequences that are optimized for yield, purity, and cost-effectiveness. A common strategy involves the initial synthesis of an aldehyde precursor, such as 3-hydroxy-4-(difluoromethoxy)benzaldehyde, which is then oxidized to the desired benzoic acid.

One patented process details the oxidation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde using Oxone® in methanol (B129727). The reaction is carried out at a controlled temperature, and the resulting product, 3-hydroxy-4-(difluoromethoxy)benzoic acid methyl ester, is then hydrolyzed to the final acid. The purification of the intermediate and final product is a critical aspect of this process, often involving extraction, washing, and crystallization steps to achieve the desired purity.

Optimization of these multi-step sequences involves careful selection of reagents, solvents, and reaction conditions to maximize the yield of each step while minimizing the formation of byproducts. For example, in the synthesis of 3-hydroxy-4-(difluoromethoxy)benzaldehyde from 3,4-dihydroxybenzaldehyde, the reaction conditions are tuned to favor the formation of the monosubstituted product over the disubstituted one. google.com

Derivatization and Functionalization Strategies of this compound

The presence of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a difluoromethoxy group—allows for a variety of chemical transformations of this compound.

Esterification Reactions

The carboxylic acid moiety is readily converted into esters through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a direct approach. google.com The reaction is typically heated to drive the equilibrium towards the ester product by removing the water formed. google.com

Alternatively, the carboxylate can be activated first. Conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the desired ester. This two-step method is often preferred for more sensitive substrates or less reactive alcohols.

Amidation Reactions

The synthesis of amides from the carboxylic acid group is a key transformation for creating new chemical entities. This is generally achieved by activating the carboxylic acid to facilitate the attack of an amine.

One common strategy involves the use of peptide coupling agents. Reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) activate the carboxylic acid, allowing for mild and efficient amide bond formation with primary or secondary amines. chemicalbook.com

The more traditional method involves converting the carboxylic acid to its corresponding acyl chloride with thionyl chloride or a similar reagent. The highly reactive acyl chloride then readily reacts with a wide range of amines to yield the target amide.

Coupling Agent AbbreviationFull NameKey Features
HBTUO-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateHigh efficiency, low racemization in peptide synthesis.
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateSimilar to HBTU but often more effective for hindered couplings.
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble carbodiimide, byproducts are easily removed by washing.
DCCN,N'-DicyclohexylcarbodiimideEffective and inexpensive, but produces a poorly soluble urea (B33335) byproduct.

This table lists common coupling agents used for amidation reactions.

Etherification and Alkylation at the Hydroxyl Group

The phenolic hydroxyl group at the 3-position can be functionalized through etherification or alkylation reactions. The Williamson ether synthesis is the most common method, where the phenol (B47542) is first deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an alkyl halide or another electrophile to form an ether.

Alkylating AgentBaseSolventGeneral Product
Methyl iodide (CH₃I)K₂CO₃Acetone4-(Difluoromethoxy)-3-methoxybenzoic acid derivative
Ethyl bromide (CH₃CH₂Br)K₂CO₃DMF4-(Difluoromethoxy)-3-ethoxybenzoic acid derivative
Benzyl chloride (BnCl)NaHTHF/DMF3-(Benzyloxy)-4-(difluoromethoxy)benzoic acid derivative

This table provides illustrative examples of conditions for the etherification of the hydroxyl group.

Modification of the Carboxylic Acid Moiety

The carboxylic acid functional group in this compound is a prime site for chemical derivatization. Standard organic chemistry reactions can be employed to convert the carboxylic acid into esters, amides, and alcohols, thereby altering the molecule's physicochemical properties and biological activity.

Esterification

Esterification of this compound can be achieved through several established methods. These reactions are crucial for producing derivatives with modified solubility, stability, and reactivity.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction with methanol or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

Another effective method involves the use of a dehydrating agent or conversion to a more reactive acyl halide intermediate. For example, treatment of the carboxylic acid with thionyl chloride (SOCl₂) would form the acyl chloride, which can then readily react with an alcohol to produce the desired ester with high yield. This method is particularly useful for reactions with less reactive alcohols. While specific examples for this compound are not extensively detailed in publicly available literature, the synthesis of the analogous methyl 4-fluoro-3-hydroxybenzoate is achieved by dissolving 4-fluoro-3-hydroxybenzoic acid in methanol and adding thionyl chloride dropwise, followed by heating.

The existence of derivatives such as methyl 4-(difluoromethoxy)-3-hydroxybenzoate is confirmed by its unique CAS number (1159429-52-3). chemscene.comchembk.com

Table 1: Examples of Esterification Reactions of Hydroxybenzoic Acids

Starting MaterialReagent(s)ProductReference
4-Fluoro-3-hydroxybenzoic acidMethanol, Thionyl ChlorideMethyl 4-fluoro-3-hydroxybenzoate
p-Hydroxybenzoic acidEthanol, (NH₄)₆[MnMo₉O₃₂]·8H₂OEthyl p-hydroxybenzoate derpharmachemica.com

Amidation

The conversion of the carboxylic acid to an amide is a fundamental transformation for introducing nitrogen-containing functional groups. This is typically accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine.

Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The activated carboxylic acid then readily undergoes nucleophilic attack by an amine to form the corresponding amide.

Alternatively, the carboxylic acid can be converted to its more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a wide range of amines to afford the desired amide derivatives. This approach is demonstrated in the synthesis of Roflumilast, where an activated derivative of a similar benzoic acid is reacted with 4-amino-3,5-dichloropyridine. googleapis.com While direct experimental data for this compound is limited, these general methods are highly applicable.

Reduction to Benzyl Alcohol

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4-(difluoromethoxy)-3-hydroxyphenyl)methanol. This transformation requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction.

Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). These hydrides readily reduce carboxylic acids to the corresponding alcohols. While specific literature detailing the reduction of this compound is scarce, the reduction of the closely related 4-difluoromethoxy-3-hydroxybenzaldehyde (B128312) to 4-difluoromethoxy-3-hydroxybenzyl alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a known transformation. This suggests that the parent carboxylic acid would undergo a similar reduction with a sufficiently strong reducing agent. The general utility of borane-THF for the reduction of highly functionalized aromatic carboxylic acids is also well-established. researchgate.net

Table 2: Potential Reagents for the Reduction of this compound

ReagentProductNotesReference(s)
Lithium Aluminum Hydride (LiAlH₄)(4-(Difluoromethoxy)-3-hydroxyphenyl)methanolA powerful, non-selective reducing agent.
Borane-Tetrahydrofuran (BH₃·THF)(4-(Difluoromethoxy)-3-hydroxyphenyl)methanolA more selective reducing agent for carboxylic acids. researchgate.netreddit.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-(Difluoromethoxy)-3-hydroxybenzoic acid at the atomic level.

The first step in computational analysis is typically geometry optimization, where the most stable three-dimensional arrangement of the atoms in the molecule is determined by finding the minimum energy conformation. For derivatives of benzoic acid, the planar structure of the benzene (B151609) ring is a key feature, with substituents potentially causing minor deviations.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For aromatic compounds like benzoic acid derivatives, the HOMO is often a π-orbital associated with the benzene ring, while the LUMO is a π* anti-bonding orbital. The presence of both electron-donating (hydroxyl) and electron-withdrawing (difluoromethoxy and carboxylic acid) groups on the benzene ring of this compound influences the energies and distributions of these frontier orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: This data is illustrative and would require specific DFT calculations to be confirmed.

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational frequencies would be associated with the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, C-O and C-F stretches of the difluoromethoxy group, and various vibrations of the benzene ring. Theoretical calculations on similar molecules like 4-hydroxybenzoic acid have been performed to analyze their vibrational spectra. nih.govnih.gov

Reactivity descriptors derived from quantum chemical calculations help to predict how a molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl, hydroxyl, and ether groups would be expected to be regions of negative electrostatic potential, while the hydrogen atoms of the hydroxyl and carboxylic acid groups would be regions of positive potential.

Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most likely sites for nucleophilic and electrophilic attack.

Mechanistic Studies of Biological Activities

Investigation of Anti-fibrotic Mechanisms

The anti-fibrotic potential of 4-(Difluoromethoxy)-3-hydroxybenzoic acid has been explored through its impact on key cellular processes involved in the pathogenesis of fibrosis, particularly idiopathic pulmonary fibrosis (IPF). IPF is a progressive lung disease characterized by excessive deposition of extracellular matrix components nih.gov. Research has focused on the compound's ability to interfere with the epithelial-mesenchymal transition (EMT), a critical process in fibrosis development.

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype. This transformation is a significant contributor to the excessive extracellular matrix deposition seen in fibrotic diseases nih.govmdpi.com. Studies have investigated the inhibitory effects of a derivative of this compound, specifically 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), on this process nih.govmdpi.com.

Transforming growth factor-β1 (TGF-β1) is a potent inducer of EMT and plays a crucial role in fibrosis nih.govmdpi.com. Research has demonstrated that DGM can effectively counteract the effects of TGF-β1. In in vitro studies using A549 cells, a human lung adenocarcinoma cell line, TGF-β1 was used to induce EMT. Treatment with DGM was shown to inhibit the cellular changes associated with this transition, suggesting a direct interference with the TGF-β1 signaling pathway nih.govmdpi.com.

The inhibition of EMT by DGM is further evidenced by its effects on the expression of key protein markers. In TGF-β1-stimulated A549 cells, DGM treatment led to a dose-dependent decrease in the expression of mesenchymal markers such as α-smooth muscle actin (α-SMA), vimentin, and collagen I nih.govmdpi.com. Conversely, the expression of the epithelial marker E-cadherin was increased with DGM treatment nih.gov. This modulation of protein expression indicates a reversal of the mesenchymal phenotype induced by TGF-β1.

Interactive Data Table: Effect of DGM on EMT Marker Protein Expression in TGF-β1-induced A549 Cells

Protein MarkerTypeEffect of DGM Treatment
α-SMAMesenchymalDecreased Expression
VimentinMesenchymalDecreased Expression
Collagen IExtracellular MatrixDecreased Expression
E-cadherinEpithelialIncreased Expression

The downstream signaling of TGF-β1 is largely mediated by the Smad pathway mdpi.com. Upon TGF-β1 stimulation, the phosphorylation of Smad2 and Smad3 proteins is induced. These phosphorylated proteins then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes that drive the EMT process mdpi.com. Studies have shown that treatment with DGM significantly reduces the phosphorylation levels of Smad2/3 in TGF-β1-induced A549 cells nih.gov. This inhibition of Smad2/3 phosphorylation is a key mechanism through which DGM attenuates TGF-β1-induced EMT nih.gov.

The anti-fibrotic effects of DGM have also been demonstrated in animal models of pulmonary fibrosis.

Bleomycin (BLM) is an anti-cancer agent that is commonly used to induce pulmonary fibrosis in animal models. In studies using rats with bleomycin-induced pulmonary fibrosis, administration of DGM resulted in improved lung function, reduced lung inflammation and fibrosis, and decreased collagen deposition nih.govmdpi.com. Histopathological analysis of lung tissue from DGM-treated rats showed a reduction in structural alveolar lesions and inflammatory cell infiltration mdpi.com. Furthermore, DGM treatment was found to inhibit the EMT process in the lung tissue of these animals, as evidenced by the decreased expression of vimentin, α-SMA, collagen I, and collagen III, and an increase in E-cadherin expression mdpi.com.

Interactive Data Table: In Vivo Effects of DGM in Bleomycin-Induced Pulmonary Fibrosis in Rats

ParameterEffect of DGM Treatment
Lung FunctionImproved
Lung InflammationReduced
Lung FibrosisReduced
Collagen DepositionReduced
α-SMA ExpressionDecreased
Vimentin ExpressionDecreased
Collagen I ExpressionDecreased
E-cadherin ExpressionIncreased

Attenuation of Pulmonary Fibrosis In Vivo

Analysis of Lung Inflammation and Collagen Deposition

Research into the derivatives of this compound has shed light on their potential anti-fibrotic effects. A key intermediate in the synthesis of Roflumilast, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been evaluated for its effects on pulmonary fibrosis. nih.gov Studies using a bleomycin (BLM)-induced pulmonary fibrosis model in rats demonstrated that DGM treatment can significantly reduce lung inflammation and collagen deposition. nih.govmdpi.com

In these studies, Masson's trichrome staining was utilized to assess the degree of fibrosis and collagen deposition in lung tissue. mdpi.com The results indicated that in comparison to the untreated control group, the group treated with bleomycin showed a substantial increase in the area of lung tissue fibrosis and a thickening of the alveolar membrane. mdpi.com Treatment with DGM was found to ameliorate these effects, suggesting a reduction in the severity of lung damage and fibrosis. mdpi.com Pathological scoring of the lung tissue confirmed that DGM treatment led to a noticeable reduction in lung inflammation. mdpi.com

Table 1: Effect of DGM on Lung Inflammation and Fibrosis Scores in BLM-Induced Rats
GroupH&E Staining Score (Inflammation)Ashcroft Scale Score (Fibrosis)
ControlLowLow
BLM-TreatedSignificantly IncreasedSignificantly Increased
BLM + DGM-TreatedReducedReduced

Exploration of Phosphodiesterase Type 4 (PDE4) Inhibition

The structural framework of this compound is fundamental to a class of compounds that target Phosphodiesterase Type 4 (PDE4), an enzyme crucial in the inflammatory cascade.

This compound and its precursors, like 4-Difluoromethoxy-3-Hydroxybenzaldehyde (B128312), are critical intermediates in the synthesis of Roflumilast. innospk.com Roflumilast is a selective PDE4 inhibitor used in the treatment of severe chronic obstructive pulmonary disease (COPD). nih.govresearchgate.net The synthesis pathway involves converting the initial benzaldehyde or benzoic acid through several steps, including etherification and oxidation, to create the key intermediate 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. researchgate.netgoogle.com This intermediate is then condensed with 3,5-dichloropyridin-4-amine to form the final active pharmaceutical ingredient, Roflumilast. nih.govgoogleapis.com The difluoromethoxy group is a key structural feature that contributes to the molecule's inhibitory activity. nih.gov

The structure-activity relationship (SAR) studies for PDE4 inhibitors reveal the importance of specific molecular features for potent and selective inhibition. The active site of PDE4 is comprised of a hydrophobic pocket and a metal-binding pocket. nih.gov For Roflumilast and its analogues, the catechol-ether moiety, which includes the cyclopropylmethoxy and difluoromethoxy groups, is reported to interact with the hydrophobic pockets (Q1 and Q2) within the PDE4 active site. nih.gov

Research into novel analogues aims to enhance selectivity for the PDE4B isozyme, as inhibition of other isozymes like PDE4D is often associated with adverse effects. researchgate.net SAR studies on various derivatives have shown that modifications to the groups attached to the core phenyl ring can significantly influence inhibitory potency and selectivity. For instance, the presence of electron-withdrawing groups can be beneficial for affinity and activity. nih.gov The planarity of certain molecular regions can also lead to better interaction within the enzyme's active site, resulting in a more pronounced inhibitory effect. nih.gov

Binding Interactions with Biological Macromolecules

The interaction of small molecules with plasma proteins is a critical factor influencing their bioavailability and distribution. Human Serum Albumin (HSA) is the most abundant plasma protein and plays a key role in transporting a wide variety of drugs. mdpi.com

The binding constant (Kb) and the number of binding sites (n) are key parameters derived from these experiments. For 4-HBA and vanillic acid, the number of binding sites on HSA was found to be approximately one. nih.gov The binding constants for these analogous compounds are generally in the order of 104 M-1, indicating a moderate binding affinity. nih.govrsc.org Thermodynamic data suggests that these interactions are spontaneous and primarily driven by hydrogen bonds and van der Waals forces. nih.gov

Table 2: Binding Parameters for the Interaction of Analogous Compounds with HSA
CompoundTemperature (K)Binding Constant (Kb) (M-1)Number of Binding Sites (n)
4-Hydroxybenzoic Acid (4-HBA)298Data Not Specified~1
Vanillic Acid (VA)298Data Not Specified~1
4-HBA310Data Not Specified~1
Vanillic Acid (VA)310Data Not Specified~1

Note: Specific Kb values from the cited source were not provided in the abstract, but the study confirmed binding occurs.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. researchgate.netresearchgate.net This phenomenon can occur through two primary mechanisms: static and dynamic quenching. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore (in this case, HSA) and the quencher (the ligand). Dynamic quenching occurs when the quencher collides with the fluorophore in its excited state. nih.gov

The Stern-Volmer equation is used to analyze fluorescence data and distinguish between these mechanisms. ub.edu For the interaction between HSA and 4-hydroxybenzoic acid, the quenching process was attributed to a static quenching mechanism. nih.gov In contrast, the quenching of HSA by vanillic acid was suggested to be mainly a dynamic process. nih.gov This indicates that even small changes in the chemical structure of the ligand can alter the nature of its interaction with the protein. nih.gov

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific biological activities of the chemical compound This compound as required by the requested outline.

The necessary research on this specific compound's thermodynamic binding analysis, its potential anticancer activity, its anti-proliferation effects on leukemia cells, and the associated cell death mechanisms has not been published in the sources available.

Information exists for structurally similar but distinct compounds, such as 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid. These related compounds have been studied for their binding properties with human serum albumin, where hydrogen bonds and Van der Waals forces were found to be significant. They have also demonstrated anti-proliferative effects on certain leukemia cell lines. However, these findings cannot be scientifically and accurately attributed to this compound, as the difluoromethoxy group significantly alters the molecule's chemical and biological properties.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for "this compound" that adheres to the specified outline.

Applications in Advanced Pharmaceutical and Material Science Research

Role as a Key Intermediate in Drug Synthesis

As a versatile chemical building block, 4-(Difluoromethoxy)-3-hydroxybenzoic acid and its close derivatives serve as crucial starting materials in the synthesis of complex therapeutic agents. The strategic placement of its functional groups—carboxyl, hydroxyl, and difluoromethoxy—allows for sequential and regioselective chemical modifications.

This compound is a key intermediate in the synthesis of Roflumilast. dingminpharma.compharmaffiliates.com Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the management of chronic obstructive pulmonary disease (COPD). nih.gov The synthesis of Roflumilast involves the formal condensation of a benzoic acid derivative with an amine. nih.gov Specifically, the direct precursor is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is prepared from intermediates like 4-(difluoromethoxy)-3-hydroxybenzaldehyde. dingminpharma.comnih.govthieme-connect.com This aldehyde can be readily oxidized to form the target compound, this compound, highlighting the latter's position in the synthetic pathway. The structural backbone of this compound provides the core scaffold upon which the final structure of Roflumilast is assembled.

The molecular framework of this compound is a valuable template for generating novel analogues in drug discovery programs. Medicinal chemists modify this core structure to explore structure-activity relationships (SAR) and optimize pharmacological properties. By altering the substituents on the benzene (B151609) ring or modifying the carboxylic acid group, researchers can develop new chemical entities with potentially improved potency, selectivity, or pharmacokinetic profiles. nih.gov The integration of fluorine-containing motifs is a common strategy in drug research to enhance properties such as metabolic stability and cell membrane permeability. nih.gov Therefore, using this fluorinated building block allows for the creation of derivatives that may possess superior therapeutic characteristics compared to their non-fluorinated counterparts.

Contributions to the Understanding of Fluorine in Bioactive Molecules

The study of molecules like this compound provides critical insights into the role of organofluorine groups in molecular design. The difluoromethoxy group (OCF₂H) is not merely a passive substituent; it actively influences the molecule's biological and physical properties.

A primary reason for incorporating fluorinated groups into drug candidates is to enhance metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. nih.gov The difluoromethoxy group, in particular, can serve as a metabolically robust bioisostere of a methoxy (B1213986) group (OCH₃). nih.gov This substitution can prevent common metabolic pathways such as O-demethylation, thereby increasing the drug's half-life and bioavailability. nih.gov

The difluoromethyl (CF₂H) group possesses the unique ability to act as a hydrogen bond donor. nih.govbeilstein-journals.orgnih.gov This is due to the polarization of the C-H bond caused by the two highly electronegative fluorine atoms. beilstein-journals.org This characteristic allows the CF₂H group to function as a bioisostere for traditional hydrogen bond donors like hydroxyl (OH) and thiol (SH) groups. nih.govbeilstein-journals.orgnih.gov

Experimental and computational studies have confirmed this hydrogen bonding capability. nih.govacs.orgchemistryviews.org While the CF₂H group is a weaker hydrogen bond donor than an OH group, the interaction is significant enough to influence molecular conformation and intermolecular interactions within biological systems, such as drug-receptor binding. beilstein-journals.orgchemistryviews.org This "lipophilic hydrogen bond" is a valuable tool in drug design, offering a metabolically stable alternative to more reactive functional groups. nih.gov

Table 1: Comparison of Hydrogen Bonding Properties
PropertyOH Group (in o-nitrophenol dimer)CF₂H Group (in o-nitro-α,α-difluorotoluene dimer)Reference
Calculated Bonding Energy –3.5 kcal/mol–3.1 kcal/mol chemistryviews.org
Intermolecular Distance 2.65(2) Å (O–H⋯O)2.42(3) Å (C–H⋯O) nih.gov
Bonding Angle 133(2)° (O–H⋯O)157(2)° (C–H⋯O) nih.gov

Future Prospects in Chemical Biology and Drug Discovery

The unique combination of synthetic utility and favorable physicochemical properties ensures that this compound and related structures will continue to be relevant in future research. Its role as a key intermediate for established drugs like Roflumilast provides a strong foundation for its use in the synthesis of next-generation therapeutic agents targeting a wide range of diseases.

The growing appreciation for the difluoromethoxy group's ability to enhance metabolic stability and act as a hydrogen bond donor will likely spur the development of new drug candidates derived from this scaffold. nih.govnih.gov Beyond pharmaceuticals, the incorporation of such fluorinated building blocks is of interest in material science for creating advanced polymers and other materials with tailored properties. nih.gov As synthetic methodologies for introducing fluorine-containing groups become more sophisticated, the accessibility and application of compounds like this compound are expected to expand, paving the way for new discoveries in chemical biology and medicinal chemistry.

Target Identification and Validation

The primary application of the this compound moiety in pharmaceutical research is linked to the inhibition of phosphodiesterase 4 (PDE4). nih.govnih.govresearchgate.netnih.govfrontiersin.org

The Role of PDE4 in Inflammation Phosphodiesterase 4 is a key enzyme within the superfamily of phosphodiesterases, which are responsible for degrading cyclic nucleotides. frontiersin.org Specifically, PDE4 hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger that regulates a vast array of cellular functions, especially in immune and inflammatory cells. nih.govfrontiersin.orgyoutube.com By breaking down cAMP, PDE4 diminishes its intracellular signaling. In inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), the activity of PDE4 is heightened, leading to reduced cAMP levels and a subsequent increase in inflammatory responses. nih.govnih.gov

Identification of PDE4 as a Therapeutic Target The validation of PDE4 as a drug target stems from the understanding that elevating cAMP levels within inflammatory cells can suppress their activity. Inhibition of PDE4 blocks the degradation of cAMP, leading to its accumulation. nih.govresearchgate.netyoutube.com This increase in intracellular cAMP is associated with the down-regulation of a wide spectrum of pro-inflammatory responses, including the suppression of cytokines, chemokines, and reactive oxygen species, as well as the inhibition of inflammatory cell trafficking and activation. nih.gov

Roflumilast: A Case Study The most notable example demonstrating the utility of the this compound scaffold is in the structure of Roflumilast. nih.gov Roflumilast is a highly potent and selective PDE4 inhibitor approved for the treatment of severe COPD. nih.govnih.gov It is chemically synthesized from a direct derivative, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is amidated with 3,5-dichloropyridin-4-amine. nih.gov The core benzoic acid structure is fundamental to its ability to bind effectively to the PDE4 enzyme.

Research has shown that Roflumilast and its active N-oxide metabolite are potent inhibitors of PDE4, with sub-nanomolar efficacy. nih.govresearchgate.net The validation of PDE4 as the target for this class of drugs was confirmed through extensive preclinical studies demonstrating effects on numerous inflammatory cell types, including neutrophils, T-cells, and macrophages. nih.govnih.gov

Below is a data table summarizing the inhibitory potency of Roflumilast against various PDE4 subtypes, illustrating its high affinity and selectivity for this enzyme family.

CompoundTarget EnzymeIC50 (nM)Source
RoflumilastPDE4A~4.0 researchgate.net
RoflumilastPDE4B0.8 mdpi.com
RoflumilastPDE4D0.7 mdpi.com
RoflumilastPDE1, PDE2, PDE3, PDE5>10,000 mdpi.com

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.

Lead Optimization and Preclinical Development

The this compound structure is not only integral to target binding but also represents a successful outcome of extensive lead optimization efforts aimed at improving drug-like properties.

Structure-Activity Relationship (SAR) and Lead Optimization In drug discovery, lead optimization is the process of refining a biologically active compound to enhance its therapeutic properties. The difluoromethoxy (-OCHF₂) group is a critical feature that emerged from such studies. researchgate.net It serves as a bioisostere for less stable groups like the methoxy group, offering distinct advantages:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluoromethoxy group more resistant to oxidative metabolism by cytochrome P450 enzymes. This leads to improved metabolic stability and a longer half-life in the body. researchgate.net

Binding Affinity: The difluoromethoxy and adjacent ether groups on the benzoic acid ring are crucial for interacting with the enzyme's active site. nih.gov Specifically, these groups fit into hydrophobic pockets (Q1 and Q2) of the PDE4 catalytic domain, contributing significantly to the high binding affinity of the inhibitor. nih.gov

Systematic modifications of the benzoic acid core and its substituents have allowed researchers to establish a clear structure-activity relationship (SAR), maximizing potency against PDE4 while minimizing off-target effects. nih.govresearchgate.netrsc.org

Preclinical Development In preclinical development, drug candidates built upon the this compound scaffold have been rigorously tested to characterize their pharmacokinetic and pharmacodynamic profiles.

Metabolism and Pharmacokinetics: A key finding in the preclinical development of Roflumilast was its extensive metabolism into a primary active metabolite, Roflumilast N-oxide. nih.govnih.govdrugbank.com This metabolite is also a highly potent PDE4 inhibitor and contributes to over 90% of the total PDE4 inhibitory activity observed in vivo. nih.gov The long half-life of this N-oxide metabolite is a key factor enabling once-daily administration. nih.govresearchgate.net Pharmacokinetic (PK) studies in animals and humans have been essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of both the parent drug and its active metabolite. nih.govnih.govresearchgate.net

The table below presents selected pharmacokinetic parameters for Roflumilast and its N-oxide metabolite in humans, highlighting the significant exposure of the active metabolite.

ParameterRoflumilastRoflumilast N-oxideSource
Time to Peak Concentration (Tmax)~1 hour~8 hours nih.gov
Plasma Half-life (t½)~17 hours~30 hours nih.gov
Plasma Protein Binding~99%~97% drugbank.com
Systemic Exposure (AUC) Contribution<10%~90% nih.gov

AUC (Area Under the Curve) reflects the total drug exposure over time.

In Vivo Efficacy: Preclinical studies in various animal models of inflammatory disease have validated the therapeutic concept of PDE4 inhibition. In models of COPD, treatment with Roflumilast led to a significant reduction in lung inflammation, particularly mitigating the influx of neutrophils and eosinophils induced by irritants like tobacco smoke. nih.govnih.gov These findings provided the foundational evidence of efficacy required to advance into clinical trials.

常见问题

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(difluoromethoxy)-3-hydroxybenzoic acid?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Structure Formation : Start with a benzoic acid scaffold. Introduce the difluoromethoxy group via nucleophilic substitution using difluoromethylating agents (e.g., ClCF2_2O−) under anhydrous conditions.

Hydroxyl Group Protection : Protect the 3-hydroxy group using tert-butyldimethylsilyl (TBDMS) or acetyl protecting agents to prevent side reactions during subsequent steps .

Regioselective Functionalization : Optimize reaction conditions (e.g., temperature, catalyst) to ensure regioselective placement of substituents. For example, nitration of analogous hydroxybenzoic acids favors specific positions depending on acid strength and solvent .

Deprotection and Purification : Remove protecting groups under mild acidic or basic conditions, followed by HPLC or column chromatography for purification .

Advanced: How can computational modeling address regioselectivity challenges in the synthesis of derivatives?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Computational approaches include:

Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites on the aromatic ring. For example, the 3-hydroxy group directs electrophilic substitution to the para position .

Molecular Dynamics Simulations : Model reaction intermediates to assess steric hindrance from bulky substituents (e.g., difluoromethoxy groups).

Conformational Analysis : Compare energy minima of possible intermediates to identify preferential reaction pathways. For instance, intramolecular hydrogen bonding between hydroxyl and carboxylic acid groups may stabilize specific conformers .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR confirms the presence and position of difluoromethoxy groups, while 1H^{1}\text{H} NMR identifies hydroxyl and aromatic protons.

High-Performance Liquid Chromatography (HPLC) : Use C18 reverse-phase columns to assess purity and resolve structural analogs .

X-ray Diffraction (XRD) : Determines crystal structure and hydrogen-bonding motifs, critical for understanding polymorphism .

Advanced: How does polymorphism affect the physicochemical stability of this compound?

Methodological Answer:

Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate metastable forms. Monitor phase transitions via differential scanning calorimetry (DSC) .

Energy Calculations : Compare lattice energies of polymorphs using PIXEL or DFT methods. For example, form I (carboxylic acid dimers) may exhibit higher thermal stability than forms with hydrogen-bonded ladders .

Stability Testing : Store phase-pure polymorphs under controlled humidity and temperature. Metastable forms may convert to the stable form over time, impacting dissolution rates .

Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based kinetic assays. IC50_{50} values quantify potency .

Metabolite Identification : Incubate compounds with liver microsomes and analyze metabolites via LC-MS. For example, flucythrinate analogs undergo hydroxylation and conjugation, producing sulfates or glycine derivatives .

In Silico Docking : Use AutoDock Vina to predict binding affinities to protein targets. Prioritize derivatives with optimal binding poses for synthesis .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Storage Conditions : Keep in amber glass vials at −20°C under inert gas (argon) to prevent oxidation of the hydroxyl group .

Handling Protocols : Use gloves and eye protection to avoid skin/eye irritation. Wash contaminated surfaces with ethanol/water mixtures .

Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., decarboxylation or dehydroxylation) .

Advanced: What role does the difluoromethoxy group play in modulating the compound’s pharmacokinetic properties?

Methodological Answer:

Lipophilicity Enhancement : The difluoromethoxy group increases logP values compared to methoxy analogs, improving membrane permeability (measured via PAMPA assays) .

Metabolic Resistance : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. Validate via comparative metabolite profiling with non-fluorinated analogs .

Acid Dissociation Constant (pKa) : Use potentiometric titration to determine pKa shifts caused by electron-withdrawing fluorine atoms, affecting solubility and ionization state .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。